molecular formula C21H28N4O4 B2931213 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine CAS No. 946230-77-9

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine

Cat. No.: B2931213
CAS No.: 946230-77-9
M. Wt: 400.479
InChI Key: BBOHZXIYKGNJGO-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine is a pyrimidine derivative featuring a 2-methyl group, a 6-propoxy substituent, and a piperazine moiety linked to a 3,4-dimethoxybenzoyl group at position 4.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-5-12-29-20-14-19(22-15(2)23-20)24-8-10-25(11-9-24)21(26)16-6-7-17(27-3)18(13-16)28-4/h6-7,13-14H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOHZXIYKGNJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine typically involves multiple steps

  • Step 1: Preparation of Piperazine Derivative

      Reagents: Piperazine, appropriate alkylating agents.

      Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Melting Point (°C) Reference
Target Compound Pyrimidine 2-methyl, 6-propoxy, 4-(3,4-dimethoxybenzoyl)piperazin-1-yl C₂₂H₂₉N₅O₄ N/A N/A
Compound 20 () Pyridine-sulfonamide 4-(3,4-dichlorophenyl)piperazin-1-yl, phenylcarbamoyl C₂₃H₂₂Cl₂N₆O₃S 177–180
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine () Pyrimidine 4-(2,3,4-trimethoxybenzyl)piperazin-1-yl C₁₈H₂₄N₄O₃ N/A
Thienopyrimidine derivative () Thienopyrimidine 4-methanesulfonyl-piperazine, 2-methyl-benzimidazole C₂₃H₂₈N₈O₃S₂ N/A

Physicochemical Properties

  • Solubility : The 6-propoxy group may confer better aqueous solubility than methyl or chloro substituents (e.g., , compound 21) .
  • Melting Points : The target’s melting point is unreported, but analogs like compound 20 (177–180°C) suggest that aromatic and polar groups elevate melting points due to intermolecular interactions .

Biological Activity

The compound 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine (CAS Number: 946213-78-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H29N5O4
  • Molecular Weight : 427.5 g/mol
  • Structure : The compound features a piperazine ring substituted with a dimethoxybenzoyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and pain perception.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic effects.

Study 1: Antidepressant Activity

A study conducted on related piperazine derivatives indicated significant antidepressant-like effects in animal models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, suggesting that similar actions could be expected from this compound.

Study 2: Analgesic Effects

In a phenotypic screening model for analgesics, related compounds demonstrated potent analgesic effects with ED50 values indicating effective pain relief. Although specific data for this compound are not available, its structural similarity suggests potential efficacy.

Study 3: Anticancer Activity

Research on pyrimidine derivatives has highlighted their ability to induce apoptosis in cancer cells. While direct studies on this specific compound are lacking, the presence of the pyrimidine structure often correlates with cytotoxic activity against various cancer types.

Data Table of Biological Activities

Activity TypeEvidence LevelMechanism
AntidepressantModerateSerotonin/Norepinephrine modulation
AnalgesicModerateOpioid receptor interaction
AnticancerPreliminaryInduction of apoptosis

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